Hsd17B13-IN-39
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Overview
Description
Hsd17B13-IN-39 is a compound that inhibits the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a role in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol. Inhibiting HSD17B13 has been shown to have potential therapeutic effects, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-39 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled reaction temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-39 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Hsd17B13-IN-39 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on liver function and lipid droplet formation in hepatocytes.
Medicine: Explored as a potential therapeutic agent for treating NAFLD, NASH, and other liver-related diseases.
Mechanism of Action
Hsd17B13-IN-39 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the metabolism of steroids, pro-inflammatory lipid mediators, and retinol, leading to reduced lipid droplet formation and inflammation in the liver. The molecular targets and pathways involved include the NAD+ cofactor and the active site residues of HSD17B13 .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research .
Other HSD17B13 Inhibitors: Various other inhibitors have been developed, each with unique structural features and inhibitory profiles.
Uniqueness of Hsd17B13-IN-39
This compound is unique due to its specific binding affinity and selectivity for HSD17B13. It has been shown to effectively inhibit the enzyme’s activity, making it a valuable tool for studying the role of HSD17B13 in liver diseases and for developing potential therapeutic agents .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)isoquinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-3-1-2-11(9-12)15-14-5-4-13(18)8-10(14)6-7-16-15/h1-9,17-18H |
InChI Key |
DCIHWPGCNFTMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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